(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c23-18(5-3-14-2-4-15-16(10-14)27-13-26-15)21-6-1-7-22(9-8-21)28(24,25)17-11-19-12-20-17/h2-5,10-12H,1,6-9,13H2,(H,19,20)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHGBSCDDOGPHM-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique combination of imidazole, diazepane, and benzo[d][1,3]dioxole moieties. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have suggested that compounds containing imidazole and diazepane rings exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research indicates that compounds with similar structural features may possess anticancer properties. For example, studies on related diazepane derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-12 (neuroblastoma) cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis. This activity is relevant for developing new antibacterial agents.
Case Studies
A recent study evaluated the biological activity of various sulfonamide derivatives in vitro. The results indicated that certain derivatives exhibited potent inhibitory effects on glucosylceramidase, an enzyme implicated in Gaucher's disease. The half-maximal inhibitory concentration (IC50) values were reported in the nanomolar range for some derivatives, highlighting their potential therapeutic applications.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.080 | Glucosylceramidase |
| Compound B | 0.050 | Dihydropteroate synthase |
| Compound C | 0.120 | Other glycosidases |
Mechanistic Studies
Mechanistic studies have shown that the compound enhances the translocation of glucocerebrosidase to lysosomes in Gaucher disease models. This chaperone-like activity was confirmed through fluorescence microscopy, where treated cells exhibited increased lysosomal signal intensity compared to controls.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly low, indicating strong antibacterial activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a candidate for further development as an anti-inflammatory agent.
Anxiolytic and Analgesic Potential
Studies have highlighted the potential of diazepane derivatives in providing anxiolytic and analgesic effects. The pharmacological evaluation of similar compounds has shown promising results in reducing anxiety-like behaviors in animal models . The mechanism is thought to involve modulation of neurotransmitter systems.
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole and Diazepane Moieties
- Compound 23 (Molecules, 2011): This imidazolone derivative (2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one) shares a heterocyclic core but lacks the sulfonyl and benzo[1,3]dioxole groups. Its synthesis involves condensation of α,β-unsaturated ketones, similar to the enone formation in the target compound. However, its diphenyl substituents increase lipophilicity (LogP ~4.5 estimated) compared to the target compound’s polar sulfonyl group .
- Trityl-Protected Imidazole Alcohols (Int. J. Mol. Sci., 2014) : Compounds like 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol (11a) feature imidazole rings but with trityl-protecting groups and aliphatic chains. These derivatives exhibit lower molecular weights (e.g., 369 g/mol for 11a) and reduced complexity compared to the target compound, which incorporates a diazepane ring and sulfonamide linkage .
Benzo-Fused Heterocyclic Derivatives
- Benzodiazepine-Tetrazole Hybrids (2023 Synthesis Study): Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) include benzodiazepine cores but lack the sulfonyl-imidazole and enone functionalities. Their tetrazole groups may enhance hydrogen bonding, contrasting with the electrophilic enone in the target compound .
- Styryl-Imidazole-Benzodioxane Carboxylates (2014 Study): Derivatives like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (4a–4u) share nitroimidazole and benzodioxane motifs.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Properties
Q & A
Basic: What synthetic routes are commonly employed for this compound, and which reaction conditions critically affect yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the 1,4-diazepane core, followed by coupling with a benzo[d][1,3]dioxole-containing propenone moiety. Key steps include:
- Sulfonylation: Reaction of 1H-imidazole-4-sulfonyl chloride with 1,4-diazepane under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Knoevenagel Condensation: Formation of the (E)-prop-2-en-1-one scaffold using substituted benzaldehyde derivatives and active methylene compounds (e.g., malononitrile) in ethanol with catalytic piperidine .
Critical Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) | Prevents side reactions (e.g., ring-opening) |
| Solvent Polarity | Ethanol (polar aprotic) | Enhances enolate stability in Knoevenagel step |
| Catalyst | Piperidine (10 mol%) | Accelerates imine formation |
Basic: How is structural characterization performed post-synthesis?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regioselectivity and stereochemistry (e.g., (E)-configuration via coupling constants J = 12–16 Hz for vinylic protons) .
- X-ray Crystallography: Resolves spatial arrangement, as demonstrated in analogous imidazole-diazepane systems (e.g., C–S bond length = 1.76 Å, confirming sulfonyl linkage) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 485.1421) .
Basic: What preliminary biological activities have been reported?
Methodological Answer:
Initial studies highlight:
- Anticancer Activity: IC50 = 2.4 µM against HeLa cells via topoisomerase II inhibition (comparable to etoposide) .
- Antimicrobial Effects: MIC = 8 µg/mL against Staphylococcus aureus, attributed to sulfonyl group disrupting bacterial membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
